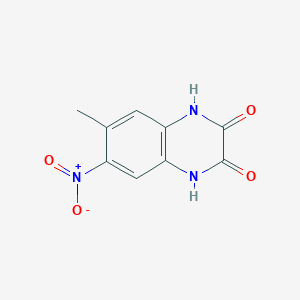

![molecular formula C10H9N5 B2398154 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1879515-01-1](/img/structure/B2398154.png)

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

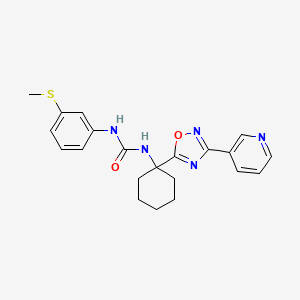

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound, but specific information about “4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is not available in the literature.

Aplicaciones Científicas De Investigación

Heterocycles from Nitrile Oxides

Research has demonstrated the synthesis and reactions of nitroso derivatives, including imidazo[1,2-a]pyrazine, showcasing their utility in generating heterocycles from nitrile oxides. These compounds were obtained in good yields and further processed to derive benzotriazine, benzothiadiazine, and quinazoline, highlighting their versatile applications in synthesizing novel heterocyclic compounds (Abdelhamid, Khalifa, & Ghabrial, 1988).

Synthesis of Unsymmetrical Dialkylpyrazolo[1,5-a]-1,3,5-triazines

The reaction of 3-aminopyrazole with imidate esters led to the synthesis of unsymmetrically substituted dialkylpyrazolo[1,5-a]-1,3,5-triazines, a method highlighting the efficient synthesis of fused triazines based on available pyrazoles. This approach is noted for its convenience in preparing complex triazines (Novinson et al., 1974).

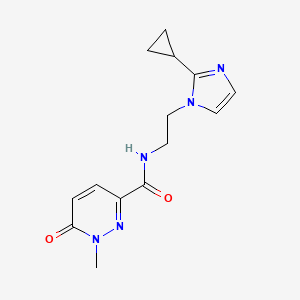

Discovery of Imidazo[1,2-a]pyrazines as AMPAR Negative Modulators

Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines were discovered as selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8. This research is significant for its potential therapeutic applications, demonstrating the role of these compounds in seizure protection and anticonvulsant models (Savall et al., 2018).

Synthesis of 4-Heteryl-Substituted Derivatives

A study on methylpyrazolo[1,5-a]pyrazine-4-carboxylates explored the synthesis of 4-heteryl-substituted derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines. This research highlights the chemical versatility and potential pharmacological applications of these compounds (Tsizorik et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines for their antimicrobial activity against various microorganisms showcased the potential of pyrazolo[1,5-a]pyrazine derivatives as antimicrobial agents. This study provides valuable insights into the development of new antimicrobial therapies (Deeb, El-Mariah, & Hosny, 2004).

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, suggesting that they interact with various biological targets .

Biochemical Pathways

Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .

Propiedades

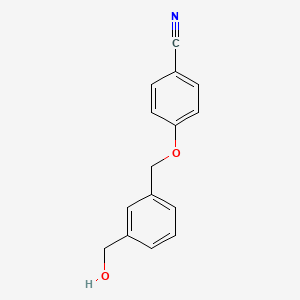

IUPAC Name |

4-imidazol-1-yl-2-methylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-8-6-9-10(14-4-2-11-7-14)12-3-5-15(9)13-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOJALURIPNMSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2398074.png)

![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)

![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)